2-Amino-1-pyrazin-2-yl-ethanone
Description
2-Amino-1-pyrazin-2-yl-ethanone is an organic compound featuring a pyrazine ring substituted with an amino group and an ethanone moiety. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties .
Properties
IUPAC Name |
2-amino-1-pyrazin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBZNXCGPUZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone typically involves the reaction of pyrazine derivatives with suitable reagents. One common method includes the condensation of pyrazine-2-carboxylic acid with ethylamine, followed by cyclization and reduction steps . Another approach involves the use of pyrazine-2-carbaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and reduction steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazine-2-yl-ethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-1-pyrazin-2-yl-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: Chlorine in 2-[(3-chloropyrazin-2-yl)amino]-1-(2-naphthyl)ethanone increases reactivity for nucleophilic substitution, aiding in heterocycle synthesis . Heterocyclic Moieties: The oxadiazole ring in ’s compound enhances antimicrobial activity, likely due to increased hydrogen bonding and lipophilicity . Amino vs. Methylamino: The methylamino group in ’s derivative may reduce polarity compared to the amino group, altering solubility and bioavailability .
- Biological Activity: The oxadiazole derivative () demonstrates significant antimicrobial activity (MIC: 30.2–43.2 µg/cm³), suggesting that heterocyclic appendages improve bioactivity compared to simpler pyrazine derivatives .
Biological Activity
2-Amino-1-pyrazin-2-yl-ethanone, often encountered in medicinal chemistry, is a heterocyclic compound characterized by a pyrazine ring substituted with an amino group and an ethanone moiety. Its hydrochloride form enhances its solubility, making it suitable for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 110.11 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access. This inhibition is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. This modulation can affect numerous physiological processes, making it a candidate for further investigation in pharmacology.
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties play a vital role in determining the efficacy of the compound in biological systems. Studies suggest that understanding these properties can enhance the predictive models for its biological activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring. Below is a comparative table highlighting similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminopyrimidine | Pyrimidine ring | Different electronic properties due to the pyrimidine structure. |
| 2-Aminoquinoline | Quinoline ring | Offers distinct reactivity patterns compared to pyrazine. |
| 2-Aminopyridine | Pyridine ring | Varies in reactivity and applications due to the pyridine structure. |
Case Studies and Research Findings
Research studies have focused on the biological implications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Another investigation revealed that it possesses antimicrobial activity against several bacterial strains, indicating its utility in developing new antibiotics.
- Pharmacological Applications : Ongoing studies are exploring its role as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors involved in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
